

Characterization Guide: 2,3-Dibromo-4-fluorobenzamide vs. Structural Analogs

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Compound of Interest

Compound Name: 2,3-Dibromo-4-fluorobenzamide

CAS No.: 1804416-57-6

Cat. No.: B1447412

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Executive Summary & Application Scope

2,3-Dibromo-4-fluorobenzamide (CAS 1804416-57-6) represents a highly specialized halogenated scaffold, primarily utilized as an intermediate in the synthesis of p53-MDM2 interaction inhibitors and other oncology targets.^[1] Unlike its simpler analogs (e.g., 4-fluorobenzamide), the 2,3-dibromo substitution pattern introduces significant steric bulk and electronic withdrawal, locking the amide conformation and altering metabolic stability.

This guide provides a technical comparison of **2,3-Dibromo-4-fluorobenzamide** against its direct structural analogs. It focuses on distinguishing these compounds via NMR spectroscopy (

H,

F) and physical properties, establishing a self-validating identification protocol for medicinal chemists.

Target Audience

- Primary: Medicinal Chemists, Analytical Scientists (NMR/MS).^{[1][2]}

- Secondary: Process Chemists optimizing benzamide synthesis.

Structural & Functional Comparison

The following table contrasts the target compound with its parent scaffold (4-Fluorobenzamide) and its mono-bromo regioisomer (3-Bromo-4-fluorobenzamide).

Table 1: Physicochemical & Structural Profile[2][3]

Feature	Target: 2,3-Dibromo-4-fluorobenzamide	Analog A: 3-Bromo-4-fluorobenzamide	Analog B: 4-Fluorobenzamide
Structure	Crowded: Ortho/Meta bromination.[1][2]	Asymmetric: Meta bromination.[1][2]	Symmetric: Para-fluoro only.[1][2]
CAS	1804416-57-6	824-75-9 (Parent) / 77771-02-9 (Aldehyde precursor)	824-75-9
Mol.[1][2] Weight	~296.93 g/mol	~218.03 g/mol	139.13 g/mol
LogP (Calc)	~2.8 (High Lipophilicity)	~1.9	0.9
Electronic Effect	Strong electron-withdrawing (2x Br, 1x F). Acidifies amide protons.[1][2]	Moderate withdrawal.[1][2]	Weak withdrawal.[1][2]
Key NMR Feature	2 Aromatic Protons (Doublet).[1][2]	3 Aromatic Protons (Complex multiplet).	4 Aromatic Protons (AA'BB' system).[1][2]
Melting Point	High (>160°C, predicted)	125–129°C (methyl derivative)	152–154°C

Experimental Protocols: Synthesis & Characterization

Synthesis Workflow (Nitrile Hydrolysis)

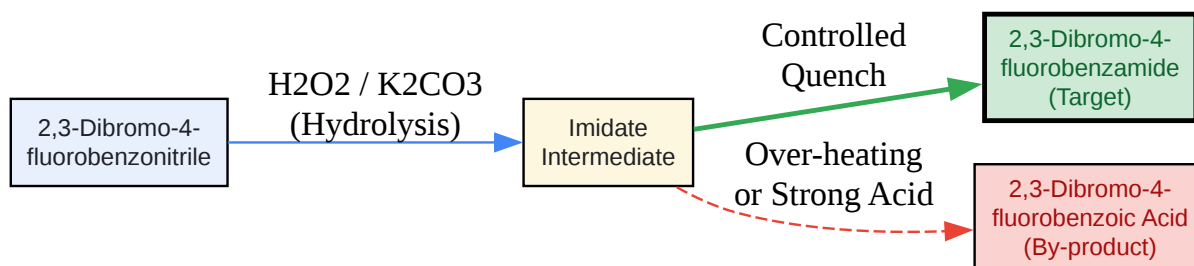
The most robust route to **2,3-Dibromo-4-fluorobenzamide** is the controlled hydrolysis of its nitrile precursor.^[1] This method avoids the over-hydrolysis to the carboxylic acid, a common side reaction.

Protocol:

- Reagents: 2,3-Dibromo-4-fluorobenzonitrile (1.0 eq), 30% (5.0 eq), (0.5 eq).
- Solvent: DMSO or DMSO/Ethanol (9:1).^{[1][2]}
- Conditions: Stir at 25°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).^{[1][2]}
- Work-up: Quench with ice water. The amide precipitates as a white solid.^{[1][2][3]} Filter and wash with cold water.^{[1][2]}
- Purification: Recrystallization from Ethanol/Water.^{[1][2]}

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical decision points to avoid by-products (Acid formation).



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Caption: Selective hydrolysis pathway. The dashed red line indicates the over-hydrolysis pathway to be avoided by maintaining mild basic conditions.

Spectroscopic Identification (The "Fingerprint")

Distinguishing the target from its analogs relies heavily on

¹H NMR splitting patterns in the aromatic region.^{[1][2]}

Comparative NMR Analysis (¹H NMR, 400 MHz, DMSO-)

Compound	Aromatic Region (ppm)	Multiplicity & Coupling	Interpretation
4-Fluorobenzamide	7.90 (2H), 7.25 (2H)	AA'BB' System	Symmetric para-substitution. ^[1] Two distinct multiplets.
3-Bromo-4-fluorobenzamide	8.15 (1H), 7.95 (1H), 7.45 (1H)	ABC System	Asymmetric. ^[4] H-2 is a doublet (meta coupling), H-6 is a doublet of doublets.
2,3-Dibromo-4-fluorobenzamide	7.60 – 7.80 (2H)	AB System (Doublet)	Diagnostic: Only 2 aromatic protons (H-5 and H-6) remain. ^[1] They appear as doublets (Hz) potentially split further by Fluorine (). ^{[1][2]}

Critical QC Check:

- If you see a singlet or a triplet in the aromatic region, your bromination regiochemistry is incorrect (likely the 2,5- or 3,5-isomer).
- F NMR: The target will show a significant downfield shift compared to 4-fluorobenzamide due to the ortho-bromine effect.^{[1][2]}
 - 4-Fluorobenzamide:^{[1][2][5][6]}

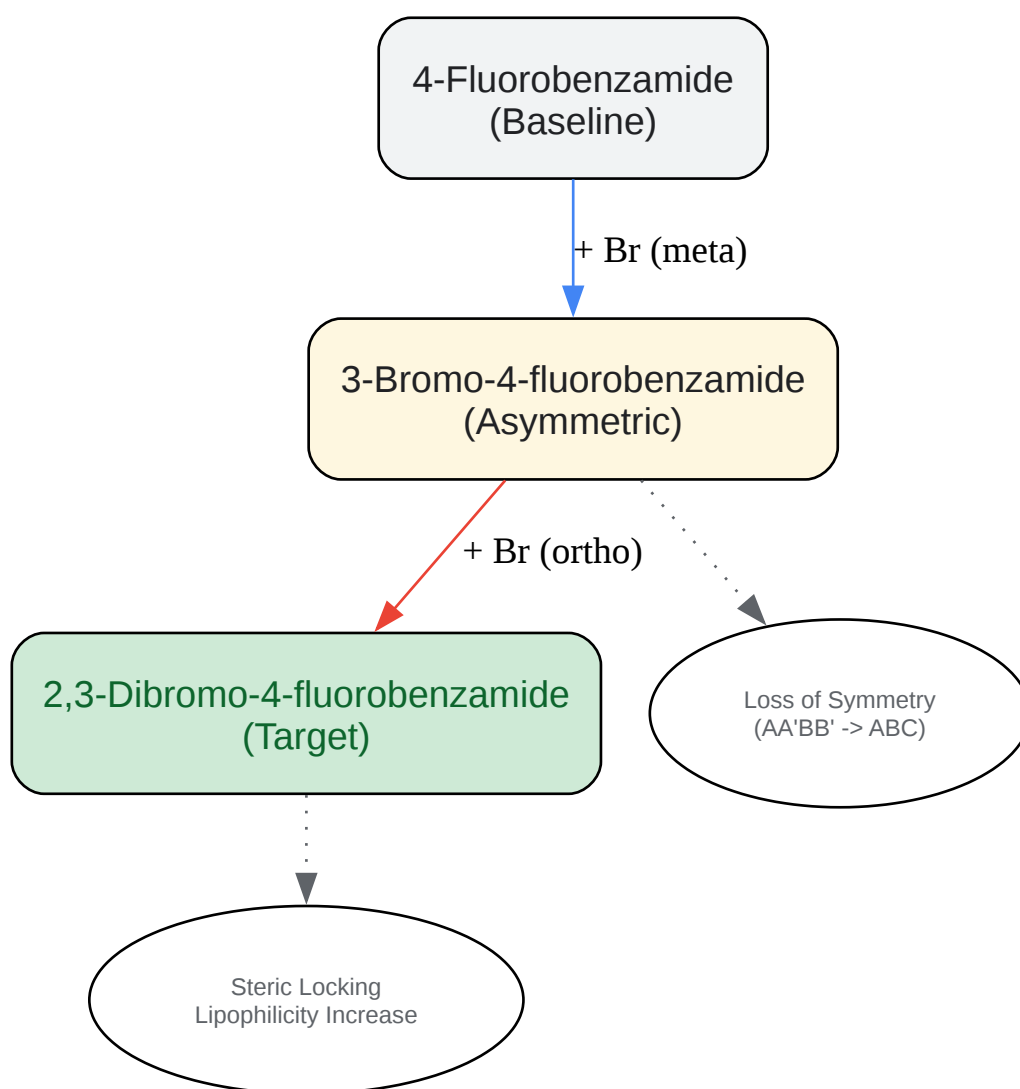
-108 ppm.[1][2]

- **2,3-Dibromo-4-fluorobenzamide:**

-95 to -100 ppm (Deshielded).[1][2]

Structural Logic Diagram (SAR)

This diagram maps the structural modifications and their impact on characterization data.[1][2]



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Caption: Structural evolution from parent scaffold to target, highlighting the loss of symmetry and increase in steric bulk.

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